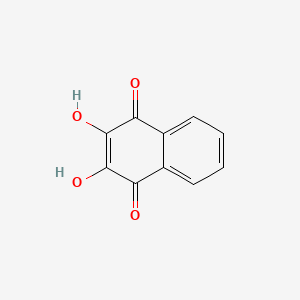

2,3-Dihydroxy-1,4-naphthoquinone

Description

Historical Context and Discovery in Natural Products Chemistry

The history of 2,3-Dihydroxy-1,4-naphthoquinone is notable for its apparent absence as a naturally occurring product. Extensive research into the chemical constituents of plants, fungi, and bacteria has identified a wide array of hydroxylated naphthoquinones, but this compound is not among them. mdpi.comjst.go.jpresearchgate.net Natural naphthoquinones such as Lawsone (2-hydroxy-1,4-naphthoquinone) from the henna plant (Lawsonia inermis), Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) from walnuts, and Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) from various plant families are well-documented secondary metabolites. mdpi.comjst.go.jpnih.gov Another isomer, 2,8-dihydroxy-1,4-naphthoquinone, has been identified in the fungus Verticillium dahliae. nih.gov

The historical impetus for naphthoquinone research began in earnest in the 1940s. A significant driver was the work of Louis Fieser and his colleagues, who synthesized and tested over 300 derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) for their antimalarial properties. nih.govtandfonline.com This extensive investigation highlighted the therapeutic potential of the naphthoquinone scaffold and led to the development of atovaquone, a potent antimalarial drug. nih.gov However, these historical studies focused on 2-hydroxy-3-alkyl derivatives, and the 2,3-dihydroxy variant was not a primary focus. Its study is therefore rooted not in natural products chemistry but in the realm of synthetic organic chemistry.

Significance of the Naphthoquinone Scaffold in Medicinal Chemistry and Biology

The 1,4-naphthoquinone (B94277) ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is due to its ability to form the core of numerous molecules that exhibit a wide spectrum of biological activities. jst.go.jp Natural and synthetic compounds featuring this scaffold have demonstrated significant anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antiprotozoal properties. jst.go.jpnih.govwikipedia.org

The biological activity of naphthoquinones is often attributed to two key chemical properties:

Redox Cycling: The quinone moiety can participate in cellular redox cycles, accepting one or two electrons to form semiquinone or hydroquinone (B1673460) species. This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and cell death. nih.govnih.gov

Electrophilicity: The double bond in the quinone ring is an electrophilic site, making it susceptible to Michael addition reactions with biological nucleophiles like the thiol groups in cysteine residues of proteins or DNA. nih.govnih.gov This covalent modification can disrupt protein function and interfere with cellular processes.

This versatility has made the 1,4-naphthoquinone structure a frequent target for the synthesis of new therapeutic agents. mdpi.comnih.gov Researchers continually explore how different substituents on the naphthoquinone core can modulate its physicochemical properties and biological effects. mdpi.com

Overview of Research Trajectories for this compound

Direct research focusing on the biological activities of this compound is scarce. Instead, its significance in the scientific literature is primarily as a synthetic target and a structural component of more complex derivatives. The main research trajectories involving this specific dihydroxy arrangement are centered on synthesis rather than application.

A primary focus of research has been the development of methods to synthesize substituted 2-hydroxy-1,4-naphthoquinones. rsc.orgresearchgate.netthieme-connect.com A common and highly reactive starting material for many of these syntheses is 2,3-dichloro-1,4-naphthoquinone. mdpi.com This compound allows for the introduction of various nucleophiles at the C-2 and C-3 positions, leading to a vast library of derivatives with diverse functionalities. mdpi.comnih.gov

For instance, research has demonstrated the synthesis of 2-hydroxy-3-substituted-1,4-naphthoquinone derivatives through the ring-opening of 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone with various nucleophiles. hilarispublisher.com These synthetic efforts aim to create novel compounds for biological evaluation, building upon the established activity of the broader naphthoquinone class. nih.gov While these studies produce molecules that are structurally related to this compound, the parent compound itself is typically an intermediate or a point of reference rather than the final product of interest for biological testing.

Data Tables

Table 1: Examples of Naturally Occurring Hydroxylated 1,4-Naphthoquinones

| Compound Name | Structure | Natural Source(s) | Reference(s) |

| Lawsone | 2-hydroxy-1,4-naphthoquinone | Lawsonia inermis (Henna) | jst.go.jpnih.gov |

| Juglone | 5-hydroxy-1,4-naphthoquinone | Juglans species (Walnut) | jst.go.jpnih.gov |

| Naphthazarin | 5,8-dihydroxy-1,4-naphthoquinone (B181067) | Boraginaceae, Droseraceae families | mdpi.comnih.gov |

| Plumbagin | 5-hydroxy-2-methyl-1,4-naphthoquinone | Plumbago species | mdpi.com |

| 2,8-Dihydroxy-1,4-naphthoquinone | 2,8-dihydroxy-1,4-naphthoquinone | Verticillium dahliae | nih.gov |

Table 2: Selected Biological Activities of the 1,4-Naphthoquinone Scaffold

| Biological Activity | Description | Reference(s) |

| Anticancer | Cytotoxicity against various cancer cell lines through mechanisms like ROS generation and enzyme inhibition. | nih.govnih.gov |

| Antimicrobial | Activity against a range of bacteria and fungi. | jst.go.jpnih.gov |

| Antimalarial | Inhibition of parasitic growth, as exemplified by the drug atovaquone. | nih.gov |

| Antiviral | Inhibition of viral replication and related processes. | nih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQUETZBXIMAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876184 | |

| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-37-8 | |

| Record name | 2,3-Dihydroxy naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonaphthazarine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISONAPHTHAZARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P55V4GVI5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,3 Dihydroxy 1,4 Naphthoquinone and Its Derivatives

Traditional Synthetic Routes and Their Evolution

The development of synthetic routes for naphthoquinone derivatives has been driven by the quest for efficiency, atom economy, and structural diversity. Early methods often involved lengthy sequences with multiple intermediate purifications. However, modern organic synthesis has seen a paradigm shift towards more streamlined approaches.

One-Pot Multicomponent Reactions for Naphthoquinone Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. This approach offers significant advantages in terms of reduced reaction time, solvent consumption, and waste generation.

A notable example is the pseudo five-component synthesis of bis-heteroarylaminomethylnaphthoquinone Mannich bases. This reaction utilizes lawsone (2-hydroxy-1,4-naphthoquinone), various heteroaryl amines, and terephthaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA). The reaction proceeds with high yields and simplifies the workup procedure, often eliminating the need for chromatographic purification. researchgate.net

Another versatile MCR involves the reaction of 2-aminonaphthoquinone, 1,3-dimethyl barbituric acid, and acetophenones or phenylacetylenes, which leads to the formation of naphthoquinone-fused pyrroles. sciencepg.com These reactions highlight the ability of MCRs to rapidly generate molecular complexity and build libraries of diverse naphthoquinone derivatives.

The following table summarizes representative one-pot multicomponent reactions for the synthesis of naphthoquinone derivatives.

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| Lawsone, Heteroaryl amines, Terephthaldehyde | p-TSA | Bis-heteroarylaminomethylnaphthoquinone Mannich bases | researchgate.net |

| 2-Aminonaphthoquinone, 1,3-Dimethyl barbituric acid, Acetophenones/Phenylacetylenes | - | Naphthoquinone-fused pyrroles | sciencepg.com |

| 2,3-Dichloro-1,4-naphthoquinone, β-Dicarbonyl compounds | Base | Naphtho[2,3-b]furan-4,9-diones | researchgate.net |

Metal Catalysis in Naphthoquinone Synthesis

Metal catalysis has revolutionized organic synthesis, and the preparation of naphthoquinone derivatives is no exception. Transition metals, particularly palladium, have been instrumental in developing efficient cross-coupling reactions to introduce aryl and other substituents onto the naphthoquinone scaffold.

A prime example is the palladium-catalyzed Suzuki reaction for the synthesis of 2-arylnaphthoquinones. This method provides an optimized, high-yield process for coupling various arylboronic acids with a halogenated naphthoquinone precursor. nih.govresearchgate.net These reactions are typically carried out under mild conditions and tolerate a wide range of functional groups.

Furthermore, vanadium catalysts have been employed in the oxidation of 2-hydroxynaphthalene to produce 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) in high yield and purity. google.com This process utilizes hydrogen peroxide as the oxidant, offering a greener alternative to traditional oxidizing agents.

Below is a table showcasing examples of metal-catalyzed reactions in naphthoquinone synthesis.

| Reaction Type | Catalyst | Starting Materials | Product | Reference |

| Suzuki Coupling | Palladium | Halogenated naphthoquinone, Arylboronic acid | 2-Arylnaphthoquinone | nih.govresearchgate.net |

| Oxidation | Vanadium oxide | 2-Hydroxynaphthalene | 2-Hydroxy-1,4-naphthoquinone | google.com |

| C-H Functionalization | Palladium | Quinones, Iodophenols | Naphtho[2,3-b]benzofuran-6,11-diones | researchgate.net |

Tandem Processes in Organic Synthesis

Tandem processes, also known as cascade or domino reactions, involve two or more sequential reactions that occur in a single pot without the need for isolating intermediates. These processes are highly efficient and can rapidly construct complex molecular architectures from simple precursors.

An example of a tandem process in the synthesis of naphthoquinone-related structures is the acid-catalyzed cascade cyclization of benzannulated enediynyl alcohols. Treatment with trifluoroacetic acid promotes a sequence of cyclization reactions, ultimately leading to the formation of 1,4-naphthoquinone (B94277) methides. nih.gov

Enzymatic cascade reactions also represent a green and efficient approach. For instance, laccase can be used to generate p-quinones in situ from the corresponding 1,4-hydroquinones. These reactive intermediates can then undergo a Diels-Alder reaction with a suitable diene, followed by further oxidation to yield 1,4-naphthoquinones in a one-pot process. researchgate.netrsc.org

Nucleophilic Substitution Reactions for Derivative Formation

Nucleophilic substitution is a fundamental and widely used strategy for the functionalization of the naphthoquinone core, particularly when starting from halogenated precursors. The electron-deficient nature of the quinone ring facilitates the displacement of leaving groups by a variety of nucleophiles.

2,3-Dihalo-1,4-naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone (DCNQ), are versatile starting materials for the synthesis of a wide array of derivatives. The chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles. tandfonline.comresearchgate.nettandfonline.comresearchgate.net The reaction conditions can often be tuned to favor either mono- or disubstitution. For instance, the reaction of DCNQ with thymidine derivatives in the presence of potassium carbonate leads to monosubstituted products. mdpi.com

Amines and thiols are common nucleophiles used in the derivatization of halogenated naphthoquinones. The reaction of DCNQ with primary and secondary amines provides access to a diverse range of N-substituted naphthoquinone derivatives. tandfonline.comtandfonline.com Often, only one of the halogen atoms is substituted due to the deactivating effect of the newly introduced electron-donating amino group. sciforum.net

Similarly, thiols react readily with halogenated naphthoquinones to form S-substituted derivatives. tandfonline.comtandfonline.com These reactions can be used to introduce a variety of sulfur-containing functionalities onto the naphthoquinone scaffold. In some cases, N-substituted derivatives can be further reacted with thiols to synthesize N,S-disubstituted compounds. tandfonline.comtandfonline.com The reaction of 1,4-naphthoquinones with thiols can also proceed via a 1,4-reductive Michael addition. nih.gov

The following table provides examples of nucleophilic substitution reactions on halogenated naphthoquinones.

| Halogenated Naphthoquinone | Nucleophile | Product Type | Reference |

| 2,3-Dichloro-1,4-naphthoquinone | 3-Piperidine methanol | N-substituted quinone | tandfonline.comtandfonline.com |

| 2,3-Dichloro-1,4-naphthoquinone | Piperonyl amine | N-substituted quinone | tandfonline.comtandfonline.com |

| N-substituted chloro-naphthoquinone | Aromatic and aliphatic thiols | N,S-disubstituted quinone | tandfonline.comtandfonline.com |

| 2,3-Dichloro-1,4-naphthoquinone | Thymidine derivatives | Monosubstituted thymidine-naphthoquinone hybrids | mdpi.com |

| 2,3-Dichloro-1,4-naphthoquinone | Various amines and thiols | N-, N,S-, and N,O-substituted naphthoquinones | researchgate.net |

Green Chemistry Approaches in Naphthoquinone Synthesis

In the pursuit of sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of 2,3-dihydroxy-1,4-naphthoquinone (also known as Lawsone) and its derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, offering safer and more environmentally benign alternatives to traditional synthetic methods. Key strategies include the use of biocatalysts, solvent-free reaction conditions, and alternative energy sources to enhance reaction efficiency and minimize waste.

Chemoenzymatic Catalysis for Regioselective Functionalization

The integration of enzymatic and chemical catalysis offers a powerful strategy for the regioselective functionalization of naphthoquinone scaffolds, capitalizing on the high selectivity of enzymes and the broad applicability of chemical reactions. A notable development in this area is a chemoenzymatic platform that operates in water, combining regioselective enzymatic halogenation with a palladium-catalyzed Heck coupling and subsequent enzymatic hydrolysis. nih.gov This "H³ Catalytic Platform" facilitates the synthesis of a variety of functionalized building blocks from simple precursors in a single reaction vessel. nih.gov

The process leverages halogenating enzymes, such as flavin-dependent halogenases (FDHs) and vanadium-dependent haloperoxidases (VHPOs), to selectively introduce a halogen atom at a specific position on an aromatic substrate. nih.gov This enzymatic step is crucial for directing the subsequent chemical modification. For instance, the enzyme AmVHPO has demonstrated high regioselectivity in the ortho-bromination of anisoles and the para-bromination of substituted phenols and anilines. nih.gov Following the enzymatic halogenation, a metal-catalyzed cross-coupling reaction is performed, which is made compatible with the aqueous enzymatic environment through the use of micelles that act as nanoreactors. nih.gov This chemoenzymatic cascade provides a sustainable route to highly functionalized molecules that would be challenging to access through traditional synthetic methods. nih.gov

Solvent-Free Mechanochemistry in Lawsone Derivative Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a prominent green chemistry technique by enabling solvent-free synthesis. This approach has been successfully applied to the synthesis of 2-amino-1,4-naphthoquinone derivatives, which are valuable precursors to Lawsone. researchgate.netacs.org In a typical mechanochemical process, solid reactants are ground together, often with a solid auxiliary like silica and a base such as sodium acetate, to facilitate the reaction. acs.org

This solvent-free method offers several advantages, including operational simplicity, reduced waste, and the ability to prepare compounds on a multigram scale without a decrease in yield. acs.org For example, the reaction of 1,4-naphthoquinone with aromatic or aliphatic amines under mechanochemical conditions produces 2-amino-1,4-naphthoquinones in good yields. acs.org A particularly noteworthy application is the telescopic synthesis of Lawsone, which involves the mechanochemical preparation of 2-amino-1,4-naphthoquinone followed by acid hydrolysis in a two-step, one-pot process. acs.org This represents a straightforward and more sustainable total synthesis of this important natural product. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Naphthoquinone | Aromatic/Aliphatic Amines | Mechanochemical, Solvent-Free, Sodium Acetate, Silica | 2-Amino-1,4-naphthoquinones | Good | acs.org |

| 2-Amino-1,4-naphthoquinone | - | Acid Hydrolysis (Telescopic from mechanosynthesis) | Lawsone | Not specified | acs.org |

Photocatalytic C-H Activation Strategies

Visible-light-mediated photoredox catalysis provides a metal-free and environmentally friendly approach for the C-H functionalization of naphthoquinones. nih.govresearchgate.net This strategy utilizes an organic dye, such as Eosin Y, as a photocatalyst to activate C-H bonds for the formation of new carbon-carbon bonds under mild conditions. nih.govacs.org The process is initiated by the photoexcitation of the catalyst, which then engages in a single-electron transfer (SET) process to generate reactive intermediates. nih.govacs.org

A significant application of this methodology is the C-H arylation of substituted 1,4-naphthoquinones with aryl diazonium salts. nih.govresearchgate.net The reaction proceeds at room temperature in the presence of green light, offering high atom economy and good yields of arylated naphthoquinone derivatives. nih.gov This method is a valuable alternative to traditional transition-metal-catalyzed cross-coupling reactions, which often require expensive and toxic metal catalysts. nih.gov The optimization of reaction conditions, such as catalyst loading and solvent, has been shown to significantly impact the product yield, with an inert environment further enhancing the efficiency. nih.govresearchgate.net

| Naphthoquinone Substrate | Aryl Source | Photocatalyst | Light Source | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Menadione | p-Methoxyphenyl diazonium tetrafluoroborate | Eosin Y (7.5 mol %) | Green LED | DMSO | 90% | nih.govresearchgate.net |

| Menadione | p-Methoxyphenyl diazonium tetrafluoroborate | Eosin Y (7.5 mol %) | Blue LED | DMSO | ~75% | nih.govresearchgate.net |

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation in organic synthesis, known as sonochemistry, can significantly enhance reaction rates and yields. This technique has been successfully employed in the synthesis of derivatives of this compound. researchgate.net Ultrasound-assisted methods are considered a green chemistry approach as they often lead to shorter reaction times, reduced energy consumption, and can sometimes be performed in environmentally benign solvents like water. researchgate.net

For instance, the synthesis of binuclear octa-coordinated lanthanide(III) complexes of a this compound derivative has been achieved through both conventional and ultrasound-assisted methods. researchgate.net The ultrasound-assisted synthesis was found to be not only much faster but also resulted in a significantly higher yield compared to the conventional method. researchgate.net Furthermore, when water was used as the solvent, the yield was superior to that obtained in conventional organic solvents. researchgate.net Another example is the clean, fast, and simple preparation of 2-(phenylamino)-1,4-naphthoquinone derivatives by reacting 1,4-naphthoquinone with anilines under ultrasound irradiation, which also resulted in good yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another energy-efficient green chemistry tool that has been widely adopted for the synthesis of Lawsone derivatives. nih.govnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating of the reaction mixture. researchgate.net

This technique has been particularly effective in the synthesis of thio-derivatives of 2-hydroxy-1,4-naphthoquinone. nih.gov In cases where conventional heating methods yielded poor results, microwave irradiation was used to optimize the synthesis, leading to improved outcomes. nih.gov The synthesis of various 2-amino-1,4-naphthoquinone derivatives has also been achieved with yields ranging from 40 to 71% using microwave irradiation, often without the need for further purification. researchgate.net Additionally, the synthesis of 3,3'-arylmethylenebis(2-hydroxynaphthalene-1,4-dione) derivatives has been efficiently carried out using microwave irradiation in the presence of lemon juice as a natural catalyst. asianpubs.org

Aqueous Medium Reactions

Performing organic reactions in water as a solvent is a cornerstone of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. The synthesis of this compound derivatives has been successfully conducted in aqueous media, demonstrating the feasibility of this environmentally friendly approach. nih.govresearchgate.net

A notable example is the synthesis of new thio-derivatives of Lawsone, which was carried out in water using both conventional heating and microwave irradiation. nih.govresearchgate.net This on-water methodology provides a sustainable route to these biologically relevant compounds. nih.gov Furthermore, the synthesis of 3,3'-arylmethylenebis(2-hydroxynaphthalene-1,4-dione) derivatives has been proficiently performed in water using lemon juice as a biodegradable and readily available catalyst. asianpubs.org The use of an aqueous medium not only contributes to the green credentials of the synthesis but can also simplify the work-up procedure, as the product often precipitates from the reaction mixture and can be collected by simple filtration. asianpubs.org

Synthesis of Complex Naphthoquinone-Hybrid Systems

The versatile scaffold of this compound serves as a foundational component in the construction of more intricate molecular architectures. Advanced synthetic strategies have enabled the development of complex naphthoquinone-hybrid systems, which integrate the naphthoquinone core with other molecular entities to create novel compounds with unique properties. These hybrid systems are broadly categorized into those incorporating heterocyclic moieties and dimeric naphthoquinone derivatives.

Incorporation of Heterocyclic Moieties

The fusion of heterocyclic rings with the this compound framework is a significant area of research, leading to the creation of structurally diverse molecules. researchgate.net The addition of nitrogen or sulfur nucleophiles to naphthoquinones is a common synthetic pathway to produce fused heterocyclic rings. researchgate.net These hybrid molecules often exhibit distinct electronic and biological properties compared to the parent naphthoquinone.

One established method for incorporating heterocyclic systems involves the reaction of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles. This versatile precursor, with its four electrophilic sites, allows for the synthesis of a wide range of 2,3-substituted derivatives and fused heterocycles. researchgate.net For instance, reactions with aromatic amines can lead to the formation of nitrogen-containing heterocyclic systems fused to the naphthoquinone core. mdpi.com

Another approach starts with 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone. The ring-opening of this epoxide with different nucleophiles provides a pathway to functionalized naphthoquinones that can be further cyclized to form various heterocyclic rings. For example, its reaction with active methylene compounds can lead to 2-hydroxy-3-substituted-1,4-naphthoquinone derivatives, which are precursors for different heterocycles.

Multicomponent reactions (MCRs) have also emerged as an efficient strategy for the synthesis of naphthoquinone-fused N-heterocycles. sciencepublishinggroup.com The 1,3-C,N-binucleophilic nature of 2-aminonaphthoquinone, for example, allows for its use in MCRs to construct diversely substituted fused nitrogenous heterocycles. sciencepublishinggroup.com Similarly, hetero-Diels-Alder reactions have been employed to synthesize thiopyrano[2,3-d]thiazoles, a class of sulfur-containing heterocycles, using 1,4-naphthoquinone as the dienophile. nih.gov

The synthesis of 1,2-naphthoquinone-1,2,3-triazole hybrids has been achieved through a multi-step process starting from the allylation of lawsone (2-hydroxy-1,4-naphthoquinone), followed by iodocyclization and subsequent formation of the triazole ring. mdpi.com

The table below summarizes various heterocyclic moieties that have been incorporated into the naphthoquinone structure and the synthetic methods employed.

| Heterocyclic Moiety | Starting Naphthoquinone Derivative | Synthetic Method |

| Nitrogen-containing heterocycles | 2,3-dichloro-1,4-naphthoquinone | Nucleophilic substitution with amines |

| Various heterocycles | 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone | Ring-opening and subsequent cyclization |

| Fused N-heterocycles | 2-aminonaphthoquinone | Multicomponent reactions (MCRs) |

| Thiopyrano[2,3-d]thiazoles | 1,4-naphthoquinone | Hetero-Diels-Alder reaction |

| 1,2,3-Triazoles | 2-hydroxy-1,4-naphthoquinone (lawsone) | Multi-step synthesis including allylation and cyclization |

Synthesis of Dimeric Naphthoquinone Derivatives

Dimeric naphthoquinone derivatives, also known as bis(naphthoquinones), consist of two naphthoquinone units linked together. nih.gov The synthesis of these molecules has been an area of active investigation, with various methods developed to achieve the dimerization.

A transition-metal-free approach for the synthesis of 2,2′-bis(naphthoquinones) utilizes a Diels–Alder reaction of conjugated ketene silyl acetals with benzoquinone. acs.org The plausible mechanism involves a Michael addition of one naphthoquinone intermediate onto a protonated benzoquinone, followed by oxidation to yield the dimerized product. acs.org This method avoids the use of toxic heavy metal catalysts like palladium, lead, and tin that are often employed in other synthetic routes. acs.org

Another synthetic strategy involves the reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with different benzaldehydes and aryl amines. brieflands.com In some cases, this reaction leads to the formation of bis-naphthoquinone derivatives as a result of a competitive nucleophilic attack between the naphthoquinone and the aryl amine on an intermediate. brieflands.com

The biosynthetic pathway to these compounds often involves the oxidative biaryl coupling of 1-naphthols to form 2,2′-bisnaphthols, which are then oxidized to 2,2′-bisnaphthoquinones. acs.org This natural process has inspired synthetic approaches that mimic this oxidative dimerization.

The table below outlines different synthetic approaches for the preparation of dimeric naphthoquinone derivatives.

| Synthetic Approach | Key Reagents/Reaction Type | Description |

| Transition-metal-free Diels-Alder Reaction | Conjugated ketene silyl acetals, benzoquinone | A Michael addition followed by oxidation leads to the formation of the dimer. acs.org |

| Multi-component Reaction | 2-hydroxy-1,4-naphthoquinone (lawsone), benzaldehydes, aryl amines | Competition between nucleophiles can result in the formation of bis-naphthoquinone. brieflands.com |

| Oxidative Dimerization | 1-naphthols, SnCl4/O2 | Mimics the biosynthetic pathway of oxidative biaryl coupling followed by oxidation. acs.org |

Mechanistic Investigations of Biological Activities

Redox Cycling and Reactive Oxygen Species (ROS) Generation

A fundamental mechanism of action for 2,3-Dihydroxy-1,4-naphthoquinone is its ability to undergo redox cycling. This process involves the compound accepting one or two electrons to form highly reactive intermediates, a semiquinone anion radical and a hydroquinone (B1673460) dianion, respectively. scielo.org.co In the presence of molecular oxygen, these intermediates can be re-oxidized, leading to the formation of various reactive oxygen species (ROS), including superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. nih.gov This cycling between the oxidized and reduced states is a key driver of the compound's biological effects. scielo.org.coresearchgate.net

The generation of ROS by this compound and related naphthoquinones can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. researchgate.netnih.gov This condition can cause widespread damage to cellular components. Studies on various 1,4-naphthoquinones have demonstrated their capacity to induce significant oxidative stress in cellular systems. nih.govnih.gov For instance, exposure of maize seedlings to the related compound 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) resulted in increased oxidative stress. mdpi.com This elevated oxidative state is a primary contributor to the cytotoxicity observed with many naphthoquinones. researchgate.netnih.gov

The antimicrobial and antifungal properties of 1,4-naphthoquinones are often linked to their ability to generate ROS. nih.govnih.gov Bacterial cells are particularly susceptible to agents that generate ROS, which can lead to apoptotic-like cell death. nih.gov The mechanism often involves the induction of oxidative stress, which disrupts cellular functions and integrity. nih.gov While the broad class of 1,4-naphthoquinones is known for these properties, the precise mechanisms can vary. For example, studies on 5,8-dihydroxy-1,4-naphthoquinone have shown it exerts its effects through multiple mechanisms, including membrane damage and disruption of the respiratory chain. nih.gov

Molecular Target Interactions

Beyond redox cycling, this compound's biological activity is also defined by its direct interactions with cellular macromolecules.

Naphthoquinones are electrophiles capable of forming covalent bonds with nucleophilic groups found in biological molecules, such as the thiol groups of proteins and glutathione (B108866) (GSH). nih.govnih.gov This interaction, often a Michael 1,4-addition, can lead to the depletion of cellular glutathione, a critical antioxidant, further exacerbating oxidative stress. researchgate.netnih.gov Studies on the related compound 2,3-dichloro-1,4-naphthoquinone demonstrated a dose-dependent depletion of sulfhydryl groups in mitochondria when supplemented with GSH. nih.gov This arylation of thiols can directly inactivate enzymes and other proteins, disrupting their function. nih.gov

| Naphthoquinone Type | Interaction | Effect | Reference |

|---|---|---|---|

| General 1,4-Naphthoquinones | Redox Cycling | Generation of Reactive Oxygen Species (ROS) | nih.gov |

| General 1,4-Naphthoquinones | Covalent modification of thiols (e.g., in Glutathione) | Depletion of cellular antioxidants, enzyme inactivation | nih.govnih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | Induction of Oxidative Stress | Increased oxidative stress in maize seedlings | mdpi.com |

| 2,3-dichloro-1,4-naphthoquinone | Interaction with mitochondrial thiols | Depletion of sulfhydryl groups | nih.gov |

The interaction of naphthoquinones with enzymes is a critical aspect of their biological activity.

Specific research on the enzyme inhibition kinetics of this compound with topoisomerase enzymes is not extensively detailed in the reviewed literature. However, the broader class of naphthoquinones has been investigated for topoisomerase inhibition. For example, the related compound 1,2-naphthoquinone (B1664529) has been identified as a poison for human topoisomerase IIα and IIβ, increasing the levels of double-stranded DNA breaks. nih.gov Another novel naphthoquinone adduct, TU100, was found to be an effective inhibitor of both topoisomerase I and II. nih.gov These findings suggest that the naphthoquinone scaffold is a viable pharmacophore for targeting these essential enzymes, though specific kinetic data for this compound remains an area for further investigation.

Enzyme Inhibition Kinetics and Mechanisms

Modulation of Cytochrome P450 Enzymes

Cytochrome P450 (P450) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of endogenous and exogenous compounds. nih.gov The function and organization of these enzymes can be influenced by their membrane environment, including the specific phospholipid composition. nih.gov The interaction between P450s and their redox partners is facilitated by the membrane, which can affect the conformation of the enzymes and their localization into specific microdomains. nih.gov

Naphthoquinones can interact with and modulate the activity of cytochrome P450 enzymes. The nature of this interaction, whether it is inhibitory or inductive, can depend on the specific P450 isoform and the structure of the naphthoquinone derivative. The redox properties of this compound allow it to participate in electron transfer reactions, a fundamental aspect of P450 catalytic cycles. This can lead to either competitive inhibition, where the naphthoquinone binds to the active site, or non-competitive/uncompetitive inhibition through allosteric effects or interference with the electron transport chain that supports P450 function. The modulation of these enzymes can have significant implications for drug metabolism and the bioactivation or detoxification of other xenobiotics.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan. nih.govebi.ac.uk This enzymatic activity has significant implications in immunology, particularly in the context of cancer and chronic infections, where it contributes to an immunosuppressive microenvironment. nih.govnih.gov IDO is recognized as a therapeutic target for cancer treatment due to its role in pathological immune suppression. nih.gov

Naphthoquinone-based compounds have been identified as a class of IDO inhibitors. nih.gov Menadione (Vitamin K3), a related naphthoquinone, has demonstrated IDO inhibitory activity with an IC50 of 1.0 μM. nih.gov The 1,4-naphthoquinone (B94277) core is considered essential for this inhibitory activity. nih.gov The mechanism of inhibition is thought to involve the naphthoquinone structure acting as an indole (B1671886) mimetic, allowing it to bind to the active site of the IDO enzyme. nih.gov The development of more potent naphthoquinone derivatives continues to be an area of interest for therapeutic applications.

| Compound | IDO Inhibitory Activity (IC50) |

|---|---|

| Menadione (Vitamin K3) | 1.0 µM |

Inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1)

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme involved in DNA repair, genomic stability, and programmed cell death. nih.govnih.gov The inhibition of PARP-1 has emerged as a promising therapeutic strategy, particularly in the context of cancers with specific DNA repair deficiencies. nih.gov There is evidence of a strong interplay between PARP-1 and certain transcription factors that are involved in cancer progression. nih.gov

While direct studies on the inhibition of PARP-1 by this compound are limited, the broader class of quinones has been investigated for their ability to interact with and modulate the activity of enzymes involved in DNA damage response pathways. The redox-active nature of the naphthoquinone scaffold allows for the generation of reactive oxygen species (ROS), which can induce DNA damage. This can indirectly influence PARP-1 activity, as PARP-1 is activated in response to DNA strand breaks. Furthermore, the structural similarities of naphthoquinones to other known PARP-1 inhibitors suggest a potential for direct interaction with the enzyme's active site.

Inhibition of Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov A derivative of this compound, specifically 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) (DDN), has been investigated for its potential to inhibit AChE. nih.gov

In one study, DDN demonstrated inhibitory activity against AChE with an IC50 value of 14.5 µM. nih.gov Molecular docking studies have suggested that DDN may interact with key amino acid residues in the active site of AChE, such as TYR337, similar to the established AChE inhibitor galanthamine. nih.gov It is hypothesized that the dichloro substitution on the naphthoquinone ring is important for this inhibitory activity, as 5,8-dihydroxy-1,4-naphthoquinone did not show AChE inhibition. nih.gov

| Compound | AChE Inhibitory Activity (IC50) |

|---|---|

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) | 14.5 µM |

Inhibition of Tyrosinase Enzymes

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis and is a key target for the development of depigmenting agents. nih.govnih.gov Various natural and synthetic compounds, including naphthoquinone derivatives, have been explored as tyrosinase inhibitors. nih.govdntb.gov.ua

Derivatives of 1,4-naphthoquinone have been shown to possess tyrosinase inhibitory activity. nih.gov For instance, certain anilino-1,4-naphthoquinone derivatives have demonstrated significant inhibitory activity against mushroom tyrosinase, with some compounds surpassing the effectiveness of the well-known inhibitor, kojic acid. nih.gov The mechanism of inhibition often involves the interaction of the naphthoquinone scaffold with the copper ions in the active site of the enzyme. nih.gov The inhibitory potential can be influenced by the nature and position of substituents on the naphthoquinone ring.

DNA Intercalation and Strand Breakage

The interaction of small molecules with DNA is a fundamental mechanism underlying the activity of many anticancer and antimicrobial agents. These interactions can occur through various modes, including intercalation, groove binding, and covalent modification, which can lead to DNA damage, such as strand breaks. nih.gov

Naphthoquinones, due to their planar aromatic structure, are capable of intercalating between the base pairs of the DNA double helix. This insertion can distort the DNA backbone and interfere with essential cellular processes like replication and transcription. nih.gov Furthermore, the redox properties of this compound can contribute to DNA damage through the generation of reactive oxygen species (ROS). This can lead to oxidative damage to the DNA bases and the sugar-phosphate backbone, resulting in single- and double-strand breaks. nih.gov The ability of some fragrant components from the Maillard reaction, which share structural similarities with certain natural products, to induce DNA strand breakage through the generation of active oxygen radicals has been documented. nih.gov

Mitochondrial Targeting and Membrane Potential Disruption

Mitochondria are vital organelles responsible for cellular energy production and are also key regulators of apoptosis. The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and function. Disruption of the MMP can lead to mitochondrial dysfunction and trigger programmed cell death. nih.gov

Certain 1,4-naphthoquinone derivatives have been shown to target mitochondria and disrupt their function. nih.gov For example, some synthetic 1,4-naphthoquinones have demonstrated the ability to prevent the depolarization of the mitochondrial membrane potential induced by neurotoxins like rotenone. nih.gov The mechanism of action is believed to involve the modulation of mitochondrial respiration. For instance, 2-hydroxy-3-undecyl-1,4-naphthoquinone has been shown to inhibit mitochondrial respiration in the cytochrome b-c1 region. nih.gov By interfering with the electron transport chain, these compounds can affect the proton gradient across the inner mitochondrial membrane, leading to a disruption of the MMP. This disruption can, in turn, initiate the apoptotic cascade.

Cellular Signaling Pathway Modulation

This compound and its related compounds have been shown to influence a variety of cellular signaling pathways that are critical for cell survival, proliferation, and death. The following sections outline the specific pathways modulated by this class of compounds.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. Naphthoquinone derivatives have been demonstrated to induce apoptosis in cancer cells through multiple intrinsic and extrinsic pathways.

The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. Studies on naphthoquinone derivatives have shown their ability to trigger caspase cascades. For instance, treatment of cancer cells with related compounds has led to the cleavage and activation of key executioner caspases such as caspase-3. nih.govresearchgate.net The activation of caspase-3 is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical characteristics of apoptosis. researchgate.net Research on 1,4-dihydroxy-2-naphthoic acid, a structurally similar compound, demonstrated the activation of caspase-3, -7, and -8 in HaCaT keratinocytes. nih.gov Furthermore, some proteasome inhibitors have the unique ability to activate effector caspases through a pathway that is dependent on the mitochondrial protein Smac/DIABLO but independent of caspase-9. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the mitochondrial or intrinsic pathway of apoptosis. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. The ratio of these opposing proteins is a key determinant of a cell's susceptibility to apoptotic stimuli. capes.gov.br An increase in the Bax/Bcl-2 ratio is a strong indicator of a shift towards apoptosis. capes.gov.brresearchgate.net

Studies on various naphthoquinone derivatives have consistently shown their ability to modulate this critical ratio in favor of apoptosis. For example, treatment of human SW480 colorectal cancer cells with naphthazarin, a dihydroxy-1,4-naphthoquinone isomer, resulted in an increased Bax/Bcl-2 ratio. researchgate.net This was achieved through the upregulation of the pro-apoptotic Bax protein and, in some cases, the downregulation of the anti-apoptotic Bcl-2 protein. nih.gov This shift in the Bax/Bcl-2 balance leads to increased mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade. nih.gov

Table 1: Effect of Naphthoquinone Derivatives on Bcl-2 Family Proteins

| Cell Line | Compound | Effect on Bax | Effect on Bcl-2 | Resulting Bax/Bcl-2 Ratio | Reference |

| Human Melanoma A375 | Diphyllin methyl ether | Upregulated | Downregulated | Increased | nih.gov |

| Human SW480 Colorectal Cancer | Naphthazarin | Upregulated | Not specified | Increased | researchgate.net |

| Human Gastric Cancer AGS | BQ and OQ | Not specified | Upregulated | Not specified | nih.gov |

Note: BQ and OQ are 2-(butane-1-sulfinyl)-1,4-naphthoquinone and 2-(octane-1-sulfinyl)-1,4-naphthoquinone, respectively.

In addition to inducing apoptosis, this compound and its analogs can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. This prevents the cells from progressing through the division cycle and can ultimately lead to cell death.

Derivatives of 1,4-naphthoquinone have been shown to induce cell cycle arrest at different phases. For example, two novel derivatives, EPDMNQ and ENDMNQ, were found to cause G1 phase arrest in A549 lung cancer cells. nih.gov Another study on gastric cancer cells using the derivatives BQ and OQ reported an inhibition of the G2/M progression. nih.gov This G2/M arrest was associated with a decrease in the expression of key cell cycle regulatory proteins such as CDK1/2 and cyclin B1. nih.gov Furthermore, the compound 1,4-dihydroxy-2-naphthoic acid was found to induce G0/G1 cell cycle arrest in HaCaT keratinocytes. nih.gov

Table 2: Cell Cycle Arrest Induced by Naphthoquinone Derivatives

| Cell Line | Compound | Phase of Cell Cycle Arrest | Associated Molecular Changes | Reference |

| Human Lung Cancer A549 | EPDMNQ and ENDMNQ | G1 | Not specified | nih.gov |

| Human Gastric Cancer AGS | BQ and OQ | G2/M | Decreased CDK1/2 and Cyclin B1 | nih.gov |

| Human Keratinocyte HaCaT | 1,4-dihydroxy-2-naphthoic acid | G0/G1 | Not specified | nih.gov |

Note: EPDMNQ and ENDMNQ are 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone and 2,3-dihydro-2,3-epoxy-2-nonylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone, respectively. BQ and OQ are 2-(butane-1-sulfinyl)-1,4-naphthoquinone and 2-(octane-1-sulfinyl)-1,4-naphthoquinone, respectively.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. frontiersin.org The MAPK family includes several key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The modulation of this pathway is a common mechanism by which anti-cancer agents exert their effects.

Research has shown that 1,4-naphthoquinone derivatives can differentially modulate the MAPK pathway. nih.gov In human lung cancer cells, the derivatives EPDMNQ and ENDMNQ induced apoptosis by increasing the phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK. nih.gov This suggests a pro-apoptotic role for the p38 and JNK arms of the MAPK pathway and a pro-survival role for the ERK arm in this context. The modulation of the MAPK pathway by these compounds was found to be dependent on the generation of reactive oxygen species (ROS). nih.govnih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of the STAT3 pathway is frequently observed in many types of cancer, making it an attractive target for cancer therapy.

Studies on 1,4-naphthoquinone derivatives have demonstrated their ability to inhibit the STAT3 signaling pathway. nih.govnih.gov In human lung cancer cells, EPDMNQ and ENDMNQ were shown to decrease the phosphorylation of STAT3, leading to its inactivation. nih.gov Similarly, in human gastric cancer cells, the derivatives BQ and OQ also downregulated STAT3 phosphorylation. nih.gov The inhibition of the STAT3 pathway by these compounds contributes to their anti-proliferative and pro-apoptotic effects. Like the MAPK pathway modulation, the effect on STAT3 signaling has also been linked to the induction of ROS. nih.govnih.gov Plumbagin, a 5-hydroxy-2-methyl-1,4-naphthoquinone, was found to inhibit both constitutive and interleukin 6-inducible STAT3 phosphorylation in multiple myeloma cells through the induction of the protein tyrosine phosphatase SHP-1. capes.gov.br

PI3K Signaling Pathway Regulation

There is no available research specifically investigating the role of this compound in the regulation of the PI3K signaling pathway. Studies on other naphthoquinone derivatives have shown interactions with this pathway, but this information cannot be extrapolated to this compound without direct scientific evidence.

Nrf2-Dependent Gene Expression Modulation

Specific studies on the modulation of Nrf2-dependent gene expression by this compound have not been identified. While other naphthoquinones are known to be potent activators of the Nrf2 pathway, the specific effects of the 2,3-dihydroxy substitution pattern remain uninvestigated.

Modulation of Receptor Tyrosine Kinases and Gap Junctional Intercellular Communication

There is a lack of data on how this compound specifically modulates receptor tyrosine kinases and, consequently, gap junctional intercellular communication. Research in this area has focused on other substituted naphthoquinones, and these findings are not directly applicable to the compound .

Pharmacological and Therapeutic Potentials

Anticancer Research

2,3-Dihydroxy-1,4-naphthoquinone and its derivatives have been the subject of extensive research for their potential as anticancer agents. ontosight.ai These compounds have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cells. ontosight.ai

Efficacy against Various Cancer Cell Lines (e.g., HeLa, MCF-7, Hep3B, A549)

Research has demonstrated the cytotoxic effects of 2,3-disubstituted-1,4-naphthoquinone derivatives against a range of human cancer cell lines. While specific data for this compound is part of a broader research area, studies on its derivatives provide significant insights. For instance, various synthetic 1,4-naphthoquinone-2,3-bis-sulfides have shown notable cytostatic effects against melanoma (UACC62) and prostate (PC3) cancer cell lines. nih.gov One of these compounds was found to induce apoptosis in breast cancer (MCF-7) cells. nih.gov

Similarly, derivatives of 2-amino-1,4-naphthoquinone have been synthesized and tested against several cancer cell lines, including HepG2 (liver cancer), A549 (non-small human lung cancer), K562 (chronic myeloid leukemia), and PC-3 (prostate cancer). nih.gov One such derivative exhibited significant cytotoxicity against the A549 cell line. nih.gov Furthermore, certain 2-heteroaryl and 2,3-diheteroaryl-1,4-naphthoquinones have been identified as potent inducers of apoptosis in human cervical carcinoma (HeLa) cells. rsc.org Although all tested derivatives in one study inhibited HeLa cell growth, 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione was the most active. jst.go.jp

Table 1: Anticancer Activity of Selected 1,4-Naphthoquinone (B94277) Derivatives

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference |

| 1,4-Naphthoquinone-2,3-bis-sulfides | UACC62 (Melanoma) | GI50 = 6.5-10 μM | nih.gov |

| 1,4-Naphthoquinone-2,3-bis-sulfides | PC3 (Prostate) | GI50 = 5.51-8.53 μM | nih.gov |

| 1,4-Naphthoquinone-2,3-bis-sulfides | MCF-7 (Breast) | Induction of apoptosis | nih.gov |

| 2-Amino-1,4-naphthoquinone derivative (5i) | A549 (Lung) | IC50 of 6.15 μM | nih.gov |

| 2-Heteroaryl & 2,3-diheteroaryl-1,4-naphthoquinones | HeLa (Cervical) | Potent induction of apoptosis | rsc.org |

| 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione | HeLa (Cervical) | Most active in its series | jst.go.jp |

Structure-Activity Relationship Studies for Enhanced Efficacy and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer properties of 1,4-naphthoquinones. These studies have shown that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on the naphthoquinone scaffold. elsevierpure.comnih.gov For instance, the introduction of different substituents at the 2 and 3 positions of the 1,4-naphthoquinone ring can modulate their anticancer efficacy. nih.gov

The nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone is a common strategy for introducing nitrogen, oxygen, and sulfur nucleophiles at the C2 and C3 positions, leading to derivatives with a range of biological properties. nih.gov SAR studies have revealed that the 2,3-disubstitution pattern is important for enhancing antifungal activity, a principle that often extends to anticancer activity. akjournals.com For example, the synthesis of 1,4-naphthoquinone derivatives with alkyl or arylthio substituents at the 2-position, and 2,3-disubstituted derivatives, has yielded compounds with potent antifungal activity, which is often correlated with anticancer potential. scielo.br

Strategies to Overcome Drug Resistance in Cancer Treatment

Drug resistance is a major obstacle in cancer chemotherapy. Naphthoquinone derivatives are being investigated for their potential to overcome this challenge. nih.gov The mechanisms by which these compounds might circumvent drug resistance are varied and can include inducing cell death through alternative pathways that are not affected by the resistance mechanisms. For example, some naphthoquinones induce apoptosis through the generation of reactive oxygen species (ROS), a mechanism that can be effective even in cells that have developed resistance to other drugs. nih.gov Furthermore, the development of novel naphthoquinone derivatives with different molecular targets is a key strategy to combat resistance. nih.govtandfonline.com

Antimicrobial and Antifungal Applications

In addition to their anticancer potential, this compound and its derivatives exhibit significant antimicrobial and antifungal properties. ontosight.ai

Broad-Spectrum Activity against Bacteria and Fungi

Naphthoquinones have been reported to possess broad-spectrum activity against a variety of pathogenic bacteria and fungi. jst.go.jpscielo.brnih.gov Studies have shown that 1,4-naphthoquinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.netscielo.br For example, 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) was found to be highly effective against staphylococci, streptococci, and bacilli. researchgate.netscielo.br

In the realm of antifungal activity, naphthoquinones have demonstrated efficacy against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. scielo.br The antifungal mechanisms of naphthoquinones are believed to involve multiple targets, including the fungal cell wall and membrane, leading to cellular leakage. akjournals.com Specifically, 2,3-dibromo-1,4-naphthoquinone (B88232) has been identified as a potent antifungal agent. akjournals.com

Table 2: Antimicrobial and Antifungal Activity of Selected 1,4-Naphthoquinone Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococci, Streptococci, Bacilli | Inhibition zone of 20 mm at 50 µg/ml | researchgate.netscielo.br |

| Naphthazarin | Methicillin-resistant Staphylococcus aureus | Active compound | researchgate.netscielo.br |

| 2,3-diamino-1,4-naphthoquinone | Methicillin-resistant Staphylococcus aureus | Active compound | researchgate.netscielo.br |

| 1,4-Naphthoquinone derivative 39 | C. albicans | MIC 3.125 µg/mL | scielo.br |

| 2,3-disubstituted 1,4-naphthoquinone 40 | C. albicans | MIC 25 µg/mL | scielo.br |

| 2,3-dibromo-1,4-naphthoquinone | Candida species, dermatophytes | Potent antifungal activity | akjournals.com |

Inhibition of Biofilm Formation

No specific data is available for this compound.

Activity against Drug-Resistant Strains (e.g., MRSA)

No specific data is available for this compound.

Mechanism of Action against Microbial Targets

No specific data is available for this compound.

Neuroprotective Properties

Protection against Oxidative Stress in Neuronal Cells

No specific data is available for this compound.

Restoration of Mitochondrial Function in Neurodegenerative Models

No specific data is available for this compound.

Potential in Alzheimer's Disease (Aβ aggregation and AChE inhibition)

No specific data is available for this compound.

Table of Mentioned Compounds

Since no data could be presented for the target compound, this table remains empty.

Antioxidant Activities and Oxidative Stress Management

The chemical structure of this compound inherently suggests a capacity for engaging in redox reactions, a key factor in its biological activities, including its role as an antioxidant.

Naphthoquinones are recognized for their ability to generate reactive oxygen species (ROS) through redox cycling, but they can also act as potent antioxidants. The antioxidant activity of several naphthoquinone derivatives has been investigated, with many showing a significant capacity for scavenging free radicals. hilarispublisher.com For example, studies on 5,8-dihydroxy-1,4-naphthoquinone (B181067) derivatives have demonstrated their ability to intercept superoxide (B77818) anion radicals and peroxyl radicals. nih.gov This free radical scavenging activity is a key mechanism behind the observed neuroprotective and other beneficial effects of these compounds. nih.gov

The interaction of naphthoquinones with antioxidant enzymes is complex and can vary depending on the specific derivative and its concentration. For instance, in studies with maize seedlings, higher concentrations of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) led to an increase in catalase activity. nih.govmdpi.com Catalase is a crucial enzyme that protects cells by breaking down hydrogen peroxide. ijbio.ir However, other studies have shown that certain 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives can inhibit catalase activity. ijbio.ir The combined application of 1,4-naphthoquinone and naphthazarin at specific concentrations almost completely inhibited catalase activity in maize seedlings. nih.govresearcher.life This indicates that the effect of these compounds on antioxidant enzymes is multifaceted and context-dependent.

Antiparasitic Activity (e.g., Plasmodium falciparum, Trypanosoma cruzi)

Naphthoquinones have demonstrated significant activity against a range of parasites, including those responsible for malaria and Chagas disease.

Derivatives of 2-hydroxy-1,4-naphthoquinone have been a focus of antimalarial research for decades. nih.gov Recent studies have synthesized and tested new derivatives against drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite that causes the most severe form of malaria in humans. nih.govnih.gov One such derivative showed a potent inhibitory effect, with evidence suggesting it targets the Qo site of the cytochrome bc1 complex in the parasite. nih.govnih.govglobalauthorid.com

With regard to Chagas disease, caused by the parasite Trypanosoma cruzi, various naphthoquinones have shown promising trypanocidal activity. nih.govnih.gov For example, 2,3-diphenyl-1,4-naphthoquinone (B1207459) was found to be highly cytotoxic to all forms of T. cruzi at low micromolar concentrations. nih.gov It acts as a competitive inhibitor of the parasite's lipoamide (B1675559) dehydrogenase. nih.gov Other synthetic 1,4-naphthoquinone derivatives have also exhibited excellent activity against T. cruzi epimastigotes, in some cases being significantly more potent than the reference drug, benznidazole. scielo.org.co

| Compound/Derivative | Target Organism | Activity/Finding |

| 2,3-diphenyl-1,4-naphthoquinone | Trypanosoma cruzi | LD50 = 2.5 μM; inhibits lipoamide dehydrogenase. nih.gov |

| 2-hydroxy-1,4-naphthoquinone derivative | Plasmodium falciparum | Potent inhibitor, targets cytochrome bc1 complex. nih.govnih.gov |

| Synthetic 1,4-naphthoquinone derivative (6a) | Trypanosoma cruzi | IC50 = 0.25 ± 0.02 µM against epimastigotes. scielo.org.co |

Phytotoxicity and Herbicide Potential

The allelopathic properties of certain naphthoquinones, which allow them to inhibit the growth of nearby plants, suggest their potential use as natural herbicides. mdpi.com

Studies on maize seedlings have shown that naphthoquinones can have a toxic effect on plant cells. Naphthazarin, for instance, has been observed to inhibit the growth of maize roots at various concentrations. mdpi.com Furthermore, both 1,4-naphthoquinone and naphthazarin, at low concentrations, were found to inhibit auxin-induced growth and proton extrusion in maize coleoptile segments. mdpi.com This inhibition of essential growth processes underscores the phytotoxic potential of these compounds.

Effects on Microtubule Organization in Plant Systems

While direct studies on the effect of this compound on plant microtubule organization are not extensively documented, research on structurally similar dihydroxy-naphthoquinone derivatives provides valuable insights. For instance, naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), another dihydroxy isomer, has been shown to alter the organization of cortical microtubules in maize (Zea mays L.) cells. Specifically, naphthazarin was observed to change the auxin-induced reorientation of these microtubules from a perpendicular to an oblique arrangement relative to the long axis of the cell. This effect is thought to be linked to the nucleophilic interaction of the naphthoquinone with proteins that are associated with the reorientation of cortical microtubules.

Naphthoquinones, as a class of allelochemicals, can exert phytotoxic effects that may influence the growth and development of neighboring plants. The disruption of microtubule organization is a key mechanism by which such phytotoxicity can occur, as microtubules are crucial for cell division, cell expansion, and maintaining cell shape.

Table 1: Effects of Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) on Maize Seedling Growth

| Concentration | Effect on Main Root Growth | Effect on First Leaf Growth |

| 0.1 nM | Inhibition of 20-30% | Stimulation |

| 1 nM | Inhibition of 20-30% | No significant change |

| 10 nM | Inhibition of 20-30% | No significant change |

Data based on studies of a related dihydroxy-naphthoquinone, naphthazarin.

Interference with Nitrification Processes in Microorganisms

The potential for this compound to interfere with nitrification processes in microorganisms is an area of growing interest, largely due to the known antimicrobial properties of the broader naphthoquinone family. Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, is a critical step in the global nitrogen cycle, carried out by specific groups of bacteria and archaea. Inhibition of this process can have significant environmental and agricultural implications.

While direct evidence for this compound as a nitrification inhibitor is limited, studies on related compounds are informative. For instance, various 1,4-naphthoquinone derivatives have demonstrated antibacterial activity against a range of microorganisms. The antimicrobial efficacy of naphthoquinones is often attributed to their ability to act as redox cyclers, generating reactive oxygen species that can damage cellular components, or as electrophiles that react with essential cellular nucleophiles.

Research on a series of 1,4-naphthoquinones revealed that compounds like 5-amino-8-hydroxy-1,4-naphthoquinone and 2,3-diamino-1,4-naphthoquinone exhibit significant antibacterial effects. scielo.brnih.gov The latter is structurally very similar to this compound, suggesting that the 2,3-disubstitution pattern on the naphthoquinone ring may be important for antimicrobial activity. The mechanism of action for many naphthoquinones involves interfering with fundamental cellular processes, which could extend to the enzymatic pathways of nitrifying microorganisms.

Table 2: Antimicrobial Activity of Selected Naphthoquinone Derivatives

| Compound | Target Organism | Activity |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococci, Streptococci, Bacilli | Effective, with 20 mm inhibition zones at 50 µg/ml |

| Naphthazarin | Gram-positive bacteria | Active |

| 2,3-diamino-1,4-naphthoquinone | Gram-positive bacteria | Active |

This table presents data on related naphthoquinone compounds to infer potential activity for this compound.

Further research is necessary to specifically elucidate the role of this compound as a nitrification inhibitor and to understand its precise mechanisms of action against the microorganisms responsible for this vital biogeochemical process.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Activity

The introduction of various substituents onto the 2,3-dihydroxy-1,4-naphthoquinone scaffold can profoundly influence its biological properties. The nature, position, and electronic properties of these substituents are critical determinants of the resulting compound's activity.

Hydroxyl Group Importance

The hydroxyl groups at the C-2 and C-3 positions of the naphthoquinone ring are crucial for the biological activity of many derivatives. For instance, in the case of lawsone (2-hydroxy-1,4-naphthoquinone), the hydroxyl group is a key feature. mdpi.comresearchgate.net The synthesis of a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives has been achieved through the Mannich reaction, highlighting the reactivity and importance of this functional group in creating diverse molecular structures. jst.go.jp These derivatives have shown significant antimalarial activity. jst.go.jp Furthermore, the presence of hydroxyl groups can influence the compound's ability to form complexes with metal ions and can participate in hydrogen bonding interactions with biological targets. jst.go.jp

Influence of Halogenation

The introduction of halogen atoms into the this compound framework can significantly modulate biological activity. Halogenation can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with target biomolecules. For example, 2,3-dichloro-1,4-naphthoquinone is a common starting material for the synthesis of various derivatives, where the chlorine atoms act as leaving groups for nucleophilic substitution. nih.govmdpi.com

Studies on 2- and 3-halogenojuglone derivatives have shown that the position and nature of the halogen influence their cytotoxic properties. nih.gov Specifically, the cytotoxic activity of these compounds was found to be dependent on the substitution pattern, with 3-aryl and o-nitro derivatives being more active than their 2-aryl and p-nitro counterparts. nih.gov The influence of chloro or bromo substitution was particularly noteworthy in certain cases. nih.gov

Role of Alkyl and Aromatic Substituents

The addition of alkyl and aromatic groups to the this compound core has been a widely explored strategy to enhance biological activity. These substituents can impact the compound's hydrophobicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets.

The introduction of hydrophobic substituents at the C-2 and C-3 positions of the juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) core has been shown to increase antimicrobial activity. jst.go.jp Similarly, a series of 3-alkyl-2-hydroxy-1,4-naphthoquinone derivatives have been synthesized and evaluated for their biological properties. researchgate.net Research has also focused on synthesizing 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether side chains to improve metabolic stability and antimalarial activity. nih.gov

The cytotoxic effects of acyl and alkyl derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have been investigated. nih.gov Derivatives such as 2-butanoyloxy-1,4-naphthoquinone and 2-pentoxy-1,4-naphthoquinone demonstrated significant apoptotic effects on cancer cell lines. nih.gov

Effect of Nitrogen-Containing Substituents

The incorporation of nitrogen-containing functional groups into the this compound structure has led to the development of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. nih.gov The amino group can modulate the physicochemical properties of the naphthoquinone, thereby influencing its biological interactions. nih.gov

The synthesis of 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones, also known as amino naphthoquinone Mannich bases, has been a successful strategy for generating bioactive molecules. nih.gov Furthermore, the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with nitrogen nucleophiles is a key method for introducing nitrogen-containing moieties at the C-2 and C-3 positions. nih.gov Derivatives of 2,3-diamino-1,4-naphthoquinones are being explored for their potential as anticancer and antiviral agents. google.com

Position-Specific Substitution Effects (e.g., C-2, C-3, C-5, C-8)

The biological activity of this compound derivatives is highly dependent on the specific position of substituents on the naphthoquinone ring system.

C-2 and C-3 Positions: As discussed, substitutions at the C-2 and C-3 positions are critical for modulating activity. The introduction of various groups at these positions directly influences the electronic and steric properties of the quinone ring, which is often the pharmacophoric core. For instance, the synthesis of 2,3-disubstituted 1,4-naphthoquinones has yielded potent antiplatelet agents. nih.gov

C-5 and C-8 Positions: Substitutions on the benzene (B151609) ring of the naphthoquinone, particularly at the C-5 and C-8 positions, also play a significant role. The presence of a single hydroxyl group at the C-5 position (as in juglone) is considered essential for antibacterial activity. nih.gov In contrast, methoxylation at the C-5 and/or C-8 positions can render the compounds inactive against yeasts. nih.gov

Pharmacophore Elucidation

Pharmacophore modeling is a computational approach used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov This process helps in understanding the key functional groups and their spatial arrangement necessary for biological activity.

For 1,4-naphthoquinone (B94277) derivatives, the pharmacophore often includes features such as hydrogen bond acceptors (from the carbonyl groups), hydrogen bond donors (from hydroxyl groups), and hydrophobic/aromatic regions. nih.gov The 1,4-naphthoquinone scaffold itself is a key pharmacophoric element present in numerous naturally occurring and synthetic bioactive compounds. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the physicochemical properties of 1,4-naphthoquinone derivatives, such as hydrophobicity, polarity, and molecular shape, with their neuroprotective properties. nih.gov These studies help in elucidating the pharmacophoric requirements for a desired biological effect. The development of pharmacophore models can guide the virtual screening of compound libraries to identify new and potent this compound derivatives. nih.gov

Interactive Data Table of Selected this compound Derivatives and their Biological Activities

| Compound Name | Substituent(s) | Biological Activity |

| Lawsone | 2-OH | Antimalarial, Antibacterial, Antifungal, Anticancer |

| 2-Butanoyloxy-1,4-naphthoquinone | 2-O(CO)C₃H₇ | Cytotoxic (Apoptosis-inducing) |

| 2-Pentoxy-1,4-naphthoquinone | 2-OC₅H₁₁ | Cytotoxic (Apoptosis-inducing) |

| 3-Aryl-juglone derivatives | 5-OH, 3-Aryl | Cytotoxic |

| 3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinones | 2-OH, 3-CH₂NR₂ | Anticancer, Antimalarial, Antiviral, Antifungal, Antibacterial |

Computational Approaches in SAR Elucidation

Computational methods have become indispensable in the design and development of novel therapeutic agents based on the this compound scaffold. These approaches provide a detailed understanding of the electronic, structural, and dynamic properties of these molecules and their interactions with biological targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and its derivatives, DFT calculations are instrumental in understanding their reactivity and redox properties, which are central to their biological activities.

DFT studies have been employed to analyze the structure and reactivity of derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). researchgate.net These calculations can predict the nucleophilicity of the conjugate base of lawsone, providing insights into its reaction mechanisms. researchgate.net Furthermore, DFT has been used to study the intra- and intermolecular interactions in dihydroxy- and dichloro-dihydroxy-1,4-naphthoquinone derivatives, shedding light on molecular assembly phenomena. mdpi.comresearchgate.net The electronic ground and excited states of these compounds are investigated to establish structure-property relationships. mdpi.com For instance, the B3LYP functional, a common DFT method, has been used to optimize the geometries of lawsone and its thio derivatives to study their electronic and spectroscopic properties. nih.gov Such studies are crucial for understanding how substituents modulate the redox cycling of the quinone core.

Table 1: Application of DFT in the Study of Naphthoquinone Derivatives

| Naphthoquinone Derivative | DFT Functional Used | Properties Investigated | Key Findings |

| 2-hydroxy-1,4-naphthoquinone (lawsone) | B3LYP | Structure, reactivity, nucleophilicity | Predicted reactivity and nucleophilic sites. researchgate.net |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) | Various DFT functionals | Intra- and intermolecular interactions, electronic structure | Revealed details of hydrogen bonding and molecular assembly. mdpi.comresearchgate.net |

| Thiophenyl derivatives of lawsone | B3LYP, M06-2X, HSE2PBE | Electronic structure, spectroscopic properties, dye-sensitizing potential | Showed lower excitation energies than lawsone, suggesting potential use in dye-sensitized solar cells. nih.gov |